molecular formula C14H16FNO4 B13194048 1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13194048
M. Wt: 281.28 g/mol
InChI Key: OJJXAHODDQTEOH-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a pyrrolidine ring. These features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, including the introduction of the benzyloxycarbonyl group and the fluorine atom. One common synthetic route involves the reaction of a suitable pyrrolidine derivative with benzyl chloroformate to introduce the benzyloxycarbonyl group. The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzyloxycarbonyl group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its fluorine atom can serve as a marker in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features can be modified to create analogs with improved pharmacological properties.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules. The pyrrolidine ring can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

4-fluoro-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H16FNO4/c1-14(12(17)18)7-11(15)8-16(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,17,18)

InChI Key

OJJXAHODDQTEOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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